molecular formula C9H8N2O B099794 2-Methylquinoxaline 4-oxide CAS No. 18916-45-5

2-Methylquinoxaline 4-oxide

Cat. No. B099794
CAS RN: 18916-45-5
M. Wt: 160.17 g/mol
InChI Key: GENNPRIQHQRRPM-UHFFFAOYSA-N
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Description

2-Methylquinoxaline 4-oxide (Mqo) is a heterocyclic compound that has been extensively studied for its potential use in scientific research. It is a derivative of quinoxaline and has been found to have a variety of biochemical and physiological effects.

Mechanism Of Action

2-Methylquinoxaline 4-oxide is a potent electrophile that can react with nucleophiles such as DNA, proteins, and lipids. It forms adducts with DNA and can cause mutations by inducing base pair substitutions, deletions, and insertions. 2-Methylquinoxaline 4-oxide can also cause DNA strand breaks and can activate DNA repair mechanisms. The exact mechanism of 2-Methylquinoxaline 4-oxide-induced carcinogenesis is not fully understood but is believed to involve the formation of reactive oxygen species and oxidative stress.

Biochemical And Physiological Effects

2-Methylquinoxaline 4-oxide has been found to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, DNA damage, and inflammation. 2-Methylquinoxaline 4-oxide has also been found to affect the expression of genes involved in cell proliferation, apoptosis, and angiogenesis. 2-Methylquinoxaline 4-oxide has been used to study the effects of oxidative stress on cellular processes and to investigate the mechanisms of carcinogenesis.

Advantages And Limitations For Lab Experiments

2-Methylquinoxaline 4-oxide has several advantages for lab experiments. It is a potent mutagen and carcinogen and can be used to study the mechanisms of mutagenesis and carcinogenesis. It is also relatively stable and can be stored for long periods of time. However, 2-Methylquinoxaline 4-oxide has several limitations as well. It is highly reactive and can react with other compounds in the lab, leading to false-positive results. It is also toxic and can pose a health hazard if not handled properly.

Future Directions

There are several future directions for the study of 2-Methylquinoxaline 4-oxide. One area of research is the development of new synthetic methods for 2-Methylquinoxaline 4-oxide that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanisms of 2-Methylquinoxaline 4-oxide-induced carcinogenesis and the development of new cancer therapies that target these mechanisms. Finally, the use of 2-Methylquinoxaline 4-oxide in the study of oxidative stress and its effects on cellular processes is an area of ongoing research.

Synthesis Methods

2-Methylquinoxaline 4-oxide can be synthesized by the oxidation of 2-methylquinoxaline using various oxidizing agents such as hydrogen peroxide, meta-chloroperbenzoic acid, or potassium permanganate. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The yield of 2-Methylquinoxaline 4-oxide can be improved by optimizing the reaction conditions such as temperature, time, and concentration of the reactants.

Scientific Research Applications

2-Methylquinoxaline 4-oxide has been extensively used in scientific research for its potential use as a mutagen and carcinogen. It has been found to induce mutations in bacterial and mammalian cells and has been used in the Ames test for mutagenicity screening. 2-Methylquinoxaline 4-oxide has also been found to induce tumors in rodents and has been used in animal carcinogenicity studies.

properties

CAS RN

18916-45-5

Product Name

2-Methylquinoxaline 4-oxide

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-methyl-1-oxidoquinoxalin-1-ium

InChI

InChI=1S/C9H8N2O/c1-7-6-11(12)9-5-3-2-4-8(9)10-7/h2-6H,1H3

InChI Key

GENNPRIQHQRRPM-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2[N+](=C1)[O-]

Canonical SMILES

CC1=NC2=CC=CC=C2[N+](=C1)[O-]

Origin of Product

United States

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